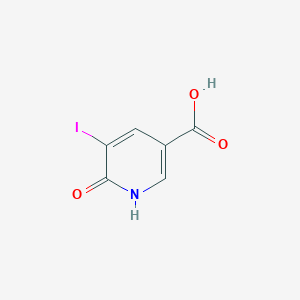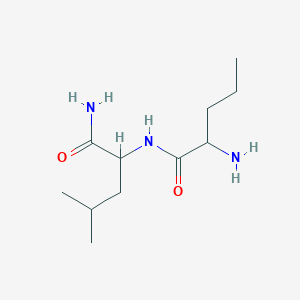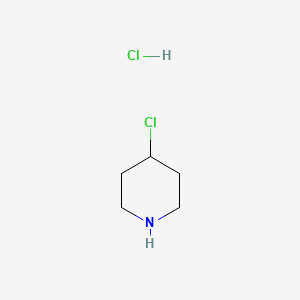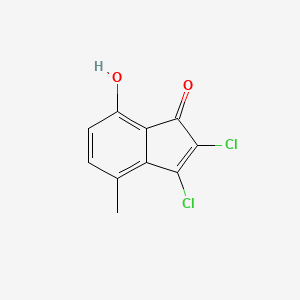
6-Hydroxy-5-iodonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-iodonicotinic acid is a compound that can be derived from the iodination of 5-hydroxypicolinic acid. Depending on the reaction conditions, iodination can lead to various products, including the 6-iodo derivative, which is the compound of interest . While the papers provided do not directly discuss 6-Hydroxy-5-iodonicotinic acid, they provide insights into related chemical reactions and structures that can be used to infer properties and synthesis methods for the compound.
Synthesis Analysis
The synthesis of 6-Hydroxy-5-iodonicotinic acid can be inferred from the iodination of 5-hydroxypicolinic acid, which under specific conditions yields the 6-iodo derivative . The process of iodination is sensitive to reaction conditions, which can lead to different substitution patterns on the pyridine ring. Although not explicitly detailed for 6-Hydroxy-5-iodonicotinic acid, similar synthetic strategies are discussed for related compounds, such as the synthesis of (S)-5-hydroxy-6-trans-8,11,14-cis-eicosatetraenoic acid from arachidonic acid .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-5-iodonicotinic acid can be related to the structures of other iodinated aromatic compounds. For instance, the self-assembly of hydroxy(phenyl)iodonium ions in acidic aqueous solutions leads to oligomeric phenyliodine(III) sulfates with complex structures . These insights into iodine chemistry can help predict the behavior of iodine in 6-Hydroxy-5-iodonicotinic acid, although the exact molecular structure would require further analysis, possibly through methods such as X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of iodinated compounds is highlighted in the formation of various derivatives through reactions such as epoxidation . The presence of iodine in the molecule can influence its reactivity, as seen in the formation of dihydroxy acids from arachidonic acid, where an unstable intermediate is involved . These findings suggest that 6-Hydroxy-5-iodonicotinic acid may also undergo unique chemical reactions due to the presence of the iodine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxy-5-iodonicotinic acid can be deduced from the properties of similar iodinated compounds. For example, the oligomeric phenyliodine(III) sulfates formed from hydroxy(phenyl)iodonium ions indicate strong intermolecular interactions, which could also be expected in 6-Hydroxy-5-iodonicotinic acid . The stability of iodinated intermediates, as well as their solubility and reactivity, are important properties that can be inferred from the behavior of related compounds .
Aplicaciones Científicas De Investigación
Synthesis Processes and Chemical Transformations
6-Hydroxy-5-iodonicotinic acid and related compounds are often studied in the context of chemical synthesis and transformation processes. For instance, a study by Corey and Hashimoto (1981) described a practical process for the large-scale synthesis of related compounds, such as (S)-5-hydroxy-6-trans-8,11,14-cis-eicosatetraenoic acid, from arachidonic acid (Corey & Hashimoto, 1981). Similarly, Stolyarova et al. (1978) investigated the direction of substitution in the iodination of compounds like 5-hydroxypicolinic and 3-hydroxyisonicotinic acids, which is a crucial aspect of understanding chemical behaviors and reactions of similar iodinated compounds (Stolyarova et al., 1978).
Biochemical and Pharmacological Research
6-Hydroxy-5-iodonicotinic acid and its derivatives have been implicated in various biochemical processes. For example, research by Nava-Villalba and Aceves (2014) discussed an iodinated derivative of arachidonic acid, which has been suggested as a mediator in the autoregulation of the thyroid gland by iodine. This research highlights the potential physiological relevance and therapeutic applications of iodinated compounds in endocrinology and oncology (Nava-Villalba & Aceves, 2014).
Application in Medical Imaging and Radiochemistry
The study by Chan et al. (1983) provides an example of the application of iodinated nicotinic acid derivatives in medical imaging. They synthesized and evaluated the biodistribution of radioiodinated-5-iodonicotine, demonstrating its potential use in brain and adrenal gland imaging (Chan et al., 1983).
Metabolism and Enzymatic Activities
Research on compounds related to 6-Hydroxy-5-iodonicotinic acid also extends to the study of metabolism and enzymatic activities. Ueda and Yamamoto (1988) investigated the activity of arachidonate 5-lipoxygenase and its role in transforming arachidonic acid into various metabolites, providing insights into the metabolic pathways of similar compounds (Ueda & Yamamoto, 1988).
Propiedades
IUPAC Name |
5-iodo-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOGOBRZJFUZLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-iodonicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

